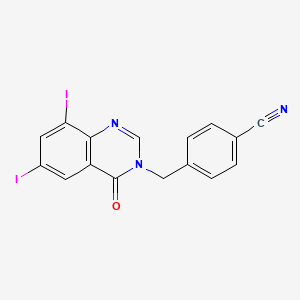
4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H9I2N3O and its molecular weight is 513.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile, a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H9I2N3O with a molecular weight of 426.06 g/mol. The structure features a quinazoline ring substituted with iodine atoms and a benzonitrile group, which may influence its biological activity.
Biological Activity Overview
The biological activities of quinazoline derivatives are extensive. They have been studied for their roles in various therapeutic areas:
- Anticancer Activity : Quinazolines have shown promising results against various cancer cell lines.
- Antimicrobial Effects : These compounds exhibit activity against bacteria and fungi.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes the cytotoxicity data against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 5.9 ± 1.7 | |
| This compound | SW480 (colorectal cancer) | 2.3 ± 0.91 | |
| This compound | MCF7 (breast cancer) | 5.65 ± 2.33 |
These results indicate that this compound exhibits significant cytotoxicity against lung and colorectal cancer cells, comparable to standard chemotherapeutics like Cisplatin.
The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, many quinazolines act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer development.
- EGFR Inhibition : Quinazolines can block EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Tyrosine Kinase Inhibition : These compounds also inhibit various tyrosine kinases involved in tumorigenesis.
Antimicrobial Activity
Quinazolines have shown promise as antimicrobial agents. The following table summarizes findings from studies evaluating their antibacterial and antifungal properties:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 10 µg/mL | |
| This compound | S. aureus | 15 µg/mL |
These results suggest that the compound possesses significant antibacterial activity against common pathogens.
Anti-inflammatory Activity
Quinazolines are also recognized for their anti-inflammatory properties. Research indicates that they can reduce inflammatory markers and cytokine production in vitro:
- Cytokine Inhibition : Compounds have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages.
- In Vivo Studies : Animal models demonstrate reduced edema and inflammatory responses following treatment with quinazoline derivatives.
Properties
CAS No. |
302913-51-5 |
|---|---|
Molecular Formula |
C16H9I2N3O |
Molecular Weight |
513.07 g/mol |
IUPAC Name |
4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2 |
InChI Key |
LOKXGMKLJXQCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















